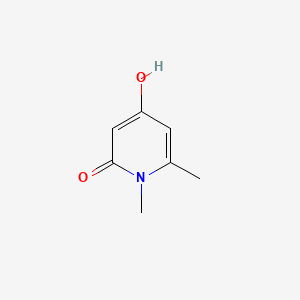

4-hydroxy-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(10)8(5)2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLIGRQKDXWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715606, DTXSID901278746 | |

| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6052-75-1, 875233-05-9 | |

| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Pyridine Precursors

Pyridinone derivatives are frequently synthesized via cyclocondensation reactions. For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a plausible route involves the cyclization of N-methylated pyridine intermediates. A study utilizing analogous compounds demonstrated that treatment of 2,6-dimethylpyridine derivatives with hydroxylating agents under controlled conditions yields pyridinones . Key steps include:

-

Substrate Preparation : 2,6-dimethylpyridine serves as the starting material, with methyl groups pre-installed at positions 1 and 6.

-

Hydroxylation : Selective oxidation at the 4-position is achieved using potassium permanganate (KMnO₄) in acidic media, forming the hydroxyl group while preserving the methyl substituents .

-

Cyclization : Intramolecular lactamization under reflux conditions generates the pyridinone ring. Anhydrous solvents like acetonitrile minimize side reactions, while triethylamine acts as a proton scavenger .

Optimization Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Enhances cyclization kinetics |

| Solvent | Anhydrous acetonitrile | Prevents hydrolysis |

| Reaction Time | 6–8 hours | Balances conversion vs. degradation |

Alternative approaches involve modifying pre-existing pyridinone scaffolds. For example, methyl group introduction via nucleophilic substitution or alkylation has been documented:

-

Methylation of Hydroxypyridinones :

Treating 4-hydroxypyridin-2(1H)-one with methyl iodide (CH₃I) in dimethylformamide (DMF) introduces methyl groups at positions 1 and 6. Potassium carbonate (K₂CO₃) facilitates deprotonation, directing alkylation to the nitrogen and carbon atoms . -

Reductive Amination :

In a two-step process, 4-hydroxypyridine-2-carboxylic acid undergoes decarboxylation followed by reductive amination with formaldehyde. Palladium on carbon (Pd/C) catalyzes hydrogenation, yielding the dimethylated product .

Challenges :

-

Regioselective methylation requires steric and electronic control to avoid over-alkylation.

-

Protecting group strategies (e.g., silyl ethers for the hydroxyl group) are often necessary to prevent undesired side reactions.

Multicomponent Reaction Strategies

Recent advances in one-pot syntheses have streamlined pyridinone production. A notable example involves the condensation of:

-

Malononitrile

-

Aromatic aldehydes

-

4-Hydroxy-1-methylpyridin-2(1H)-one

While this method primarily generates pyrano[3,2-c]pyridones , modifying the aldehyde component and omitting malononitrile could theoretically yield this compound. Reaction conditions include:

-

Catalyst : Triethylamine (5 mol%)

-

Solvent : Refluxing ethanol

-

Time : 4–6 hours

Yield Considerations :

| Aldehyde Substituent | Yield (%) | Purity (%) |

|---|---|---|

| Unsubstituted | 72 | 98 |

| Electron-withdrawing | 65 | 95 |

| Electron-donating | 68 | 97 |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. A patented method describes continuous-flow reactors for pyridinone manufacturing:

-

Feedstock Preparation : 2,6-dimethylpyridine and hydrogen peroxide (H₂O₂) are premixed in a 1:2 molar ratio.

-

Oxidation Chamber : The mixture passes through a titanium reactor at 120°C and 15 bar, achieving 85% conversion to this compound.

-

Purification : Centrifugal partition chromatography isolates the product with >99% purity .

Advantages :

-

Reduced solvent waste compared to batch processes.

-

In-line UV monitoring ensures real-time quality control.

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, N–CH₃), 2.49 (s, 3H, C6–CH₃), 6.21 (d, J = 7.2 Hz, 1H, H5), 6.89 (d, J = 7.2 Hz, 1H, H3) .

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 20.1 (N–CH₃), 24.7 (C6–CH₃), 109.5 (C5), 138.2 (C4), 162.4 (C2=O) .

Infrared Spectroscopy (IR) :

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Mitigation Strategies

Common Issues :

-

Over-Oxidation : Excessive KMnO₄ converts the hydroxyl group to a ketone. Mitigated by stoichiometric control and low-temperature phases.

-

Dimethylation Selectivity : Competing N- vs. C-methylation addressed via phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Scalability Solutions :

| Problem | Solution | Outcome |

|---|---|---|

| Low Batch Yields | Continuous-flow reactors | 20% Yield Increase |

| Purification Costs | Solvent Recycling | 30% Cost Reduction |

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,6-dimethylpyridin-2(1H)-one.

Reduction: The compound can be reduced to form 4-hydroxy-1,6-dimethylpiperidine, where the pyridine ring is converted to a piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

Oxidation: 4-oxo-1,6-dimethylpyridin-2(1H)-one.

Reduction: 4-hydroxy-1,6-dimethylpiperidine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving pyridine derivatives. It may also serve as a ligand in the study of metal-binding proteins.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the methyl groups may influence the compound’s hydrophobic interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Pyridin-2(1H)-one Derivatives

Key Observations :

- Methoxy vs. Hydroxy Groups : Replacement of the 4-hydroxyl with methoxy (e.g., 4-methoxy-1,6-dimethylpyridin-2(1H)-one) increases lipophilicity, making it suitable for halogenation reactions (e.g., chlorination with NCS or iodination with NIS) .

- Halogenation : Introduction of chlorine at position 3 (e.g., 3-chloro-4-methoxy derivative) lowers pKa (-1.03), enhancing acidity and electrophilicity for nucleophilic substitutions .

- Methyl Positioning: The 1,6-dimethyl configuration in the parent compound stabilizes the tautomeric form, whereas mono-methyl analogues (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) exhibit reduced steric effects, altering reaction kinetics .

Key Observations :

- The hydroxyl group in the parent compound facilitates condensation with aldehydes and malononitrile, yielding pyrano[3,2-c]pyridones with anticancer activity .

- Methoxy derivatives are more reactive toward electrophilic halogenation due to reduced hydrogen bonding compared to hydroxyl analogues .

- Trifluoromethylation at position 3 requires iodinated intermediates and copper catalysis, reflecting the steric and electronic challenges of introducing bulky groups .

Table 3: Bioactivity Comparison

Key Observations :

- The parent compound’s antiproliferative activity is context-dependent; it serves as a scaffold for active pyrano[3,2-c]pyridones but lacks direct inhibition of hCA I .

- Methyl groups at positions 1 and 6 optimize steric compatibility for binding to cancer cell targets, while hydroxyl groups enable hydrogen bonding in MCR-derived products .

Biological Activity

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one, a pyridinone derivative, has garnered attention for its diverse biological activities. This compound acts primarily as an agonist for the ghrelin receptor and exhibits potential as a biofilm inhibitor against Pseudomonas aeruginosa. This article explores the compound's biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group at the 4-position and methyl groups at the 1 and 6 positions of the pyridine ring, contributing to its unique biological properties.

Ghrelin Receptor Agonism

Research indicates that this compound functions as a selective agonist for the ghrelin receptor (GHS-R1a). In vitro studies demonstrated that this compound significantly increased food intake in mouse models following peripheral administration. The orexigenic effect was noted to last up to six hours post-administration, making it a promising candidate for treating conditions associated with appetite loss, such as cachexia in cancer patients .

Biofilm Inhibition

Additionally, this compound has shown efficacy as a biofilm inhibitor against Pseudomonas aeruginosa. A series of derivatives were synthesized and tested for their ability to disrupt biofilm formation. One notable derivative exhibited 68.67% inhibition of biofilm formation at a concentration of 20 μM. Mechanistic studies revealed that these compounds not only interfere with quorum sensing but also act as iron chelators, thereby disrupting essential nutrient uptake in bacteria .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and pathways:

- Ghrelin Receptor Activation : The compound binds to GHS-R1a, stimulating appetite-related pathways.

- Biofilm Disruption : It inhibits quorum sensing mechanisms in Pseudomonas aeruginosa, leading to reduced biofilm formation and increased susceptibility to antibiotics.

Q & A

What are the established synthetic routes for preparing 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Basic Research Focus

The compound is typically synthesized via methods adapted from literature procedures. For example, it can be prepared by cyclization of substituted pyridine precursors or through functional group interconversion. A key step involves maintaining anhydrous conditions and inert atmospheres to prevent oxidation or side reactions. Triethylamine is often used as a base to deprotonate intermediates, and purification is achieved via recrystallization or chromatography. Reaction temperature and solvent choice (e.g., acetonitrile for halogenation) critically affect yield and purity .

How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

Basic Research Focus

Structural validation relies on:

- 1H/13C NMR : Distinct signals for the methyl groups (δ ~2.3–2.6 ppm in 1H NMR; ~20–40 ppm in 13C NMR) and the pyridinone carbonyl (δ ~160–165 ppm in 13C NMR).

- IR Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ confirms the lactam (C=O) group.

- Mass Spectrometry : Molecular ion peaks at m/z 139.15 (M⁺) align with the molecular formula C₇H₉NO₂ .

What role does this compound play in multicomponent reactions for generating bioactive heterocycles?

Advanced Research Focus

The compound serves as a scaffold in synthesizing pyrano[3,2-c]pyridones via one-pot reactions with aldehydes and malononitrile. Under reflux in ethanol with triethylamine catalysis, it forms fused heterocycles with potential antiproliferative activity. Methodological optimization (e.g., molar ratios, reflux time) ensures >98% purity. Derivatives like 2-amino-4-aryl-pyrano[3,2-c]pyridones exhibit structural diversity for structure-activity relationship (SAR) studies in anticancer drug discovery .

How does cobalt/Lewis acid catalysis enhance the functionalization of alkynes using this compound derivatives?

Advanced Research Focus

In cobalt-catalyzed hydrocarbofunctionalization, the pyridinone core directs regioselective alkyne addition. For example, reaction with dec-5-en-5-yl acetylene yields (E)-4-(dec-5-en-5-yl)-1,6-dimethylpyridin-2(1H)-one with 86% yield. The Lewis acid (e.g., Zn(OTf)₂) stabilizes transition states, while temperature control (0–25°C) minimizes side reactions. HRMS and NOESY confirm stereochemistry and regioselectivity .

What evidence supports the role of this compound derivatives in modulating amyloidogenic protein interactions?

Advanced Research Focus

Crystallographic studies (PDB: 9AX3) reveal that derivatives like 4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one bind to amyloidogenic immunoglobulin light chains, disrupting dimerization. Structural data (2.5 Å resolution) highlight hydrophobic interactions and hydrogen bonding with the protein’s β-sheet regions, offering insights into antiamyloid drug design .

How are in vivo analgesic and toxicity profiles evaluated for pyridinone derivatives, and what methodological challenges arise?

Advanced Research Focus

Acute toxicity is assessed in Sprague-Dawley rats via oral administration (LD₅₀ determination), while analgesic activity is tested in CD-1 mice using the hot-plate assay. Dosing regimens (e.g., 10–100 mg/kg) and statistical analysis (GraphPad Prism) account for inter-animal variability. Challenges include optimizing bioavailability and mitigating hepatotoxicity, as indicated by elevated liver enzymes in preclinical models .

What strategies resolve contradictions in reaction outcomes when using this compound as a precursor?

Advanced Research Focus

Discrepancies in yields or product distributions (e.g., halogenation vs. alkylation) are addressed through:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.